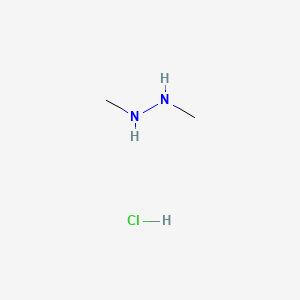

1,2-Dimethylhydrazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dimethylhydrazine hydrochloride: is an organic compound with the formula (CH₃NHNHCH₃)·2HCl. It is a colorless liquid at room temperature and is known for its potent carcinogenic properties. This compound is primarily used in scientific research, particularly in the study of colon cancer, due to its ability to induce tumors in experimental animals .

準備方法

Synthetic Routes and Reaction Conditions: 1,2-Dimethylhydrazine hydrochloride is synthesized by reacting 1,2-dimethylhydrazine with two equivalents of hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the reactants .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process must be carefully managed to handle the compound’s toxicity and carcinogenicity .

化学反応の分析

Oxidation Reactions

1,2-Dimethylhydrazine hydrochloride undergoes oxidation in the presence of oxidizing agents, yielding intermediates and products critical to its reactivity profile:

Electrochemical Oxidation

At a platinum electrode in acidic media, the compound follows a two-electron oxidation mechanism:

CH₃-NH-NH-CH₃→CH₃-N=N-CH₃+2H⁺+2e⁻

Subsequent hydrolysis produces formaldehyde and methylhydrazine , with nitrogen gas as a byproduct .

Chemical Oxidation

-

Mercuric Oxide (HgO) : Oxidizes 1,2-dimethylhydrazine to azomethane (CH₃-N=N-CH₃) in aqueous or ethanol suspensions, achieving a 74% yield .

-

Cupric Chloride (CuCl₂) : Less efficient, yielding only 25% azomethane .

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| HgO | Azomethane | 74 | Water/ethanol, 20–25°C |

| CuCl₂ | Azomethane | 25 | Aqueous HCl, reflux |

Thermal Stability

Heating this compound above 100°C results in decomposition to toxic gases:

C₂H₈N₂\cdotp2HClΔCO+CO₂+NOx+HCl

This exothermic process is accelerated in acidic conditions .

Hydrolysis

In aqueous solutions, the compound reacts with water:

-

Acidic pH : Forms methylhydrazine and formaldehyde via protonation and cleavage .

-

Basic pH : Rapid degradation to dimethylamine and nitrogen gas due to hydroxide attack .

Metabolic Activation

In vivo, this compound is metabolized in the liver to methyldiazonium ions , which alkylate DNA and proteins. This pathway is responsible for its carcinogenicity .

DNA Alkylation

The methyldiazonium ion reacts with guanine bases, forming O⁶-methylguanine adducts, leading to mismatches during replication and colorectal tumors in animal models .

Reducing Agent Behavior

As a strong reducing agent, it reacts violently with:

Material Compatibility

科学的研究の応用

Carcinogenic Properties

1,2-Dimethylhydrazine is recognized as a powerful DNA alkylating agent and a potent carcinogen. It has been extensively studied for its ability to induce tumors in laboratory animals, particularly in the colon. Research has demonstrated that DMH can initiate the development of colorectal cancer through various mechanisms, including the formation of DNA adducts that lead to mutations.

Case Studies on Carcinogenicity

- Mouse Studies : In a study involving Swiss albino mice, continuous oral administration of DMH resulted in a positive dose-response relationship for vascular tumors, particularly angiosarcomas. Tumor incidences varied significantly with dosage, indicating the compound's effectiveness as a carcinogen at higher concentrations .

- Rat Studies : Inbred strains of rats treated with DMH exhibited high incidences of large bowel tumors. For instance, male DA rats showed a 100% incidence of tumors after treatment, highlighting the compound's robust carcinogenic potential .

Induction of Colon Cancer Models

DMH is primarily used to create animal models for studying colon cancer. The compound's ability to induce tumors makes it invaluable for testing potential therapeutic agents and understanding cancer biology.

Experimental Protocols

- Administration Routes : DMH can be administered via various routes such as subcutaneous injections and oral gavage. Different dosing schedules have been employed to assess tumor development over time .

- Tumor Development Monitoring : Researchers monitor tumor development through histological examinations and survival analyses. For example, studies have shown that after multiple doses of DMH, significant tumor formation occurs in the colons of treated rats and mice .

Chemoprevention Research

Given its carcinogenic effects, research has also focused on chemopreventive strategies against DMH-induced cancers. Various compounds have been studied for their protective effects.

Notable Studies

- Metformin : A study indicated that metformin may suppress DMH-induced colorectal cancer development in diabetic patients, suggesting its potential role in chemoprevention .

- Boeravinone B : Another research effort explored the chemoprotective effect of Boeravinone B against DMH-induced colorectal cancer in rats. This study provided insights into alternative therapeutic approaches to mitigate the carcinogenic effects of DMH .

Summary of Applications

The following table summarizes key applications and findings related to 1,2-Dimethylhydrazine hydrochloride:

| Application Area | Details |

|---|---|

| Carcinogenicity | Induces colorectal tumors in laboratory animals; strong dose-response relationship observed. |

| Colon Cancer Models | Used extensively to study tumor initiation and progression; various administration routes tested. |

| Chemoprevention Research | Investigated compounds like metformin and Boeravinone B for protective effects against DMH-induced cancers. |

作用機序

The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions. The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . In biological systems, 1,2-dimethylhydrazine hydrochloride is metabolized to form DNA-reactive products, leading to DNA alkylation and the initiation of carcinogenesis .

類似化合物との比較

1,1-Dimethylhydrazine (unsymmetrical dimethylhydrazine): Used as a rocket fuel.

Hydrazine: A simpler hydrazine derivative used in various industrial applications.

Phenylhydrazine: Used in organic synthesis and as a reagent in the detection of aldehydes and ketones .

Uniqueness: 1,2-Dimethylhydrazine hydrochloride is unique due to its symmetrical structure and potent carcinogenic properties, which make it particularly useful in cancer research .

生物活性

1,2-Dimethylhydrazine hydrochloride (DMH) is a potent chemical compound primarily recognized for its significant biological activity, particularly in carcinogenesis. This article delves into the biological mechanisms, experimental findings, and implications of DMH in cancer research, supported by data tables and relevant case studies.

This compound operates as a DNA alkylating agent , leading to mutations that can initiate carcinogenesis. Its mechanism involves the generation of reactive nitrogen species, which interact with DNA and proteins, resulting in cellular damage. The compound's dual nature allows it to participate in various chemical reactions due to its nucleophilic properties, making it a valuable reagent in organic synthesis and pharmaceutical applications .

Carcinogenic Properties

DMH is widely utilized in laboratory settings to induce colon cancer in rodent models. It has been shown to produce aberrant crypt foci (ACF) and neoplastic lesions that closely resemble human colorectal cancer (CRC) both morphologically and molecularly. Studies indicate that DMH administration leads to a dose-dependent increase in tumor incidence .

Table 1: Tumor Incidence in Rodent Models

| Study | Dose (mg/kg) | Tumor Type | Incidence (%) |

|---|---|---|---|

| Study 1 | 8 | Colon adenomas | 61 |

| Study 2 | 16 | Liver angiosarcomas | 95 |

| Study 3 | 32 | Vascular tumors | 79 |

Case Study: Induction of Colon Cancer

In a notable study, male rats were treated with DMH at varying doses to evaluate its effect on tumor development. The results demonstrated a clear correlation between the dose of DMH and the incidence of colon tumors, with significant findings indicating that higher doses resulted in earlier tumor onset and increased malignancy .

Biochemical Impact

Research has shown that DMH disrupts the barrier properties of the colonic epithelium, affecting ion conductance and leading to altered cellular homeostasis. This disruption occurs at early stages of carcinogenesis before any visible morphological changes are observed .

Protective Agents Against DMH-Induced Carcinogenesis

Several studies have explored dietary supplements that may mitigate the effects of DMH. For instance, resveratrol has been identified as a protective agent against DMH-induced colon carcinogenesis by modulating biotransforming enzymes and reducing the number of ACF .

Table 2: Effects of Resveratrol on DMH-Induced Tumorigenesis

| Treatment | DMH Dose (mg/kg) | Resveratrol Dose (mg/kg) | Tumor Incidence (%) |

|---|---|---|---|

| Control | 0 | 0 | 0 |

| DMH Only | 40 | 0 | 91 |

| DMH + Resveratrol | 40 | Varies | Reduced |

特性

CAS番号 |

56400-60-3 |

|---|---|

分子式 |

C2H9ClN2 |

分子量 |

96.56 g/mol |

IUPAC名 |

1,2-dimethylhydrazine;hydrochloride |

InChI |

InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |

InChIキー |

RYFKTZXULZNOCC-UHFFFAOYSA-N |

SMILES |

CNNC.Cl |

正規SMILES |

CNNC.Cl |

Key on ui other cas no. |

306-37-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。